molecular formula C19H26O4 B15037817 4-methyl-5,7-dipropoxy-3-propyl-2H-chromen-2-one

4-methyl-5,7-dipropoxy-3-propyl-2H-chromen-2-one

Cat. No.: B15037817
M. Wt: 318.4 g/mol
InChI Key: JVOOXJKSONLQJT-UHFFFAOYSA-N
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Description

4-methyl-5,7-dipropoxy-3-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5,7-dipropoxy-3-propyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-7-hydroxy-2H-chromen-2-one with propyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like acetone. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-5,7-dipropoxy-3-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted chromen-2-one derivatives .

Scientific Research Applications

4-methyl-5,7-dipropoxy-3-propyl-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-5,7-dipropoxy-3-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

4-methyl-5,7-dipropoxy-3-propyl-2H-chromen-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C19H26O4

Molecular Weight

318.4 g/mol

IUPAC Name

4-methyl-5,7-dipropoxy-3-propylchromen-2-one

InChI

InChI=1S/C19H26O4/c1-5-8-15-13(4)18-16(22-10-7-3)11-14(21-9-6-2)12-17(18)23-19(15)20/h11-12H,5-10H2,1-4H3

InChI Key

JVOOXJKSONLQJT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(C=C(C=C2OCCC)OCCC)OC1=O)C

Origin of Product

United States

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